molecular formula C16H12O3 B8457365 6-Benzyloxycoumarin

6-Benzyloxycoumarin

Cat. No. B8457365
M. Wt: 252.26 g/mol
InChI Key: PIGPQOWBJPLRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585985B2

Procedure details

Equip a 5-L, three-neck, round-bottom flask with a large blade mechanical stirrer, thermocouple, an addition funnel, Claisen adapter, reflux condenser, and a sodium hydroxide scrubber. Charge the flask with 2,5-dimethoxycinnamic acid (182.3 g, 865 mmol, 1.0 equiv) and dichloroethane (2.5 L). Add boron tribromide (163.5 mL, 433.2 g, 1.73 mol, 2.0 equiv.) dropwise over 1 h, keeping the temperature below 35° C. Gas evolution can be monitored as the temperature of the reaction is gradually increased to reflux (82° C.). Reflux for 12 h, cool to 5° C., and quench by the careful addition of water (1.0 L). Filter the resulting yellow-red suspension/emulsion through a glass frit and wash with dichloroethane (1.0 L) and heptane (1.0 L) to afford a brown solid. Dry the wet material in a vacuum oven (30 in., 35° C.) for 18 h, to afford the coumarin (180.3 g, 127% theory) as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 7.97 (d, J=9.6 Hz, 1H), 7.22 (d, J=9.9 Hz, 1H), 7.05 (m, 2H), 6.43 (d, J=9.6 Hz, 1H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
182.3 g
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
163.5 mL
Type
reactant
Reaction Step Four
Yield
127%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CO[C:5]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:6]=1[CH:7]=[CH:8][C:9]([OH:11])=[O:10].Cl[CH:19](Cl)[CH3:20].B(Br)(Br)Br>>[CH2:17]([O:16][C:13]1[CH:12]=[C:6]2[C:5](=[CH:15][CH:14]=1)[O:11][C:9](=[O:10])[CH:8]=[CH:7]2)[C:20]1[CH:19]=[CH:7][CH:6]=[CH:5][CH:15]=1 |f:0.1|

Inputs

Step One
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
182.3 g
Type
reactant
Smiles
COC1=C(C=CC(=O)O)C=C(C=C1)OC
Name
Quantity
2.5 L
Type
reactant
Smiles
ClC(C)Cl
Step Four
Name
Quantity
163.5 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermocouple, an addition funnel, Claisen adapter, reflux condenser
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
TEMPERATURE
Type
TEMPERATURE
Details
is gradually increased
TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 5° C.
CUSTOM
Type
CUSTOM
Details
quench by the careful addition of water (1.0 L)
FILTRATION
Type
FILTRATION
Details
Filter the resulting yellow-red suspension/emulsion through a glass frit
WASH
Type
WASH
Details
wash with dichloroethane (1.0 L) and heptane (1.0 L)
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
Dry the wet material in a vacuum oven (30 in., 35° C.) for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CC(OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180.3 g
YIELD: PERCENTYIELD 127%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.